molecular formula C9H8F2O B8798729 7,8-Difluorochroman

7,8-Difluorochroman

Cat. No.: B8798729
M. Wt: 170.16 g/mol
InChI Key: XKWPGWIAMUYPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Difluorochroman is a useful research compound. Its molecular formula is C9H8F2O and its molecular weight is 170.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 7,8-Difluorochroman derivatives, and how are purity and identity validated?

Methodological Answer :
The synthesis typically involves fluorination of chroman precursors via nucleophilic substitution or electrophilic fluorination. For example, (R)-7,8-Difluorochroman-4-amine (CAS 1213550-52-7) can be synthesized by reacting 4-aminochroman with a fluorinating agent like DAST (diethylaminosulfur trifluoride) under inert conditions .

  • Purity Validation : Use HPLC (≥95% purity) with a C18 column and UV detection at 254 nm.
  • Structural Confirmation : Employ 1H^1 \text{H}-NMR (δ 6.8–7.2 ppm for aromatic protons) and 19F^{19} \text{F}-NMR (δ -120 to -130 ppm for fluorines) .
  • Storage : Store at 2–8°C in dark, inert conditions to prevent degradation .

Example Workflow :

  • Step 1 : Confirm compound identity and purity before assays.
  • Step 2 : Use standardized protocols (e.g., NIH guidelines for neuroprotection assays) .
  • Step 3 : Apply Bayesian statistics to quantify uncertainty in conflicting results .

Q. Basic: What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer :

  • Chromatography : HPLC with UV/Vis or MS detection for purity assessment .
  • Spectroscopy :
    • NMR : 19F^{19} \text{F}-NMR to confirm fluorine substitution patterns .
    • IR Spectroscopy : C-F stretches at 1100–1200 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., m/z 185.17 for [M+H]+^+) .

Methodological Answer :

  • Traumatic Brain Injury (TBI) Models : Use controlled cortical impact (CCI) in rodents to assess functional recovery and neuronal apoptosis .
  • Dosage Optimization : Administer 20 mg/kg intraperitoneally; monitor pharmacokinetics via plasma LC-MS .
  • Outcome Measures :
    • Behavioral : Rotarod performance and Morris water maze.
    • Histopathological : Nissl staining for neuronal survival .

Methodological Note :

  • PI3K/Akt Pathway Analysis : Use Western blotting to quantify phospho-Akt levels post-treatment .

Q. Basic: How should researchers ensure reproducibility in this compound studies?

Methodological Answer :

  • Detailed Protocols : Document synthesis and assay conditions per Beilstein Journal guidelines (e.g., solvent ratios, temperature gradients) .
  • Reference Standards : Use commercially available certified standards (e.g., PubChem CID 1213550-52-7) for calibration .
  • Data Sharing : Deposit raw spectral data in repositories like Zenodo or Figshare .

Q. Advanced: What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer :

Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., TrkB receptors) .

QSAR Modeling : Train models on fluorinated chroman derivatives to predict ADMET properties .

Dynamic Simulations : Run 100-ns MD simulations to assess binding stability under physiological conditions.

Validation :

  • Compare in silico predictions with in vitro kinase inhibition assays .

Q. Key Research Gaps Identified :

Limited data on long-term toxicity and metabolite profiling.

Mechanistic studies needed for fluorine’s role in bioavailability.

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

7,8-difluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H8F2O/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4H,1-2,5H2

InChI Key

XKWPGWIAMUYPQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C(C=C2)F)F)OC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7,8-difluoro-2H-chromene and 1,2-difluoro-3-prop-2-ynyloxybenzene (43.2 g) is hydrogenated at RT for 1 h in 430 ml of THF in the presence of Pd/C (5% of Pd). The batch is evaporated to dryness, and the crude product is purified by column chromatography (SiO2, n-pentane: 1-chlorobutane=4:1), giving pure 7,8-difluorochroman as a pale-yellowish liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Name
Quantity
430 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.